AS604872

説明

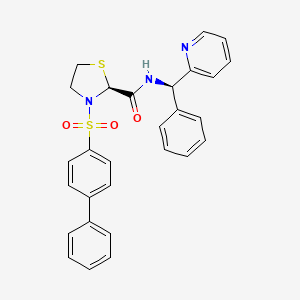

Structure

3D Structure

特性

分子式 |

C28H25N3O3S2 |

|---|---|

分子量 |

515.6 g/mol |

IUPAC名 |

(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide |

InChI |

InChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1 |

InChIキー |

LSSZZFZFFKZTCL-IAPPQJPRSA-N |

SMILES |

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5 |

異性体SMILES |

C1CS[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C5=CC=CC=N5 |

正規SMILES |

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(2S)-3-((1,1'-biphenyl)-4-ylsulfonyl)-N-((R)-phenyl(2-pyridinyl)methyl)-1,3-thiazolidine-2-carboxamide AS 604872 AS604872 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AS604872

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the mechanism of action for the compound designated AS604872. It is critically important to distinguish this compound from a similarly numbered compound, AS-604850, as they target distinct signaling pathways. This compound is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, a G-protein coupled receptor involved in various physiological processes. In contrast, AS-604850 is a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme. This guide will focus on the core mechanism of this compound as an FP receptor antagonist and will also provide information on AS-604850 to ensure clarity and prevent experimental confusion.

This compound: A Prostaglandin F2α (FP) Receptor Antagonist

This compound is an orally active, non-prostanoid, thiazolidinone-based antagonist of the prostaglandin F2α (FP) receptor.[1][2][3] Its mechanism of action is centered on competitively binding to the FP receptor, thereby blocking the physiological effects of its endogenous ligand, prostaglandin F2α (PGF2α).

Core Mechanism of Action

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4] Upon activation by PGF2α, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[1] This surge in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.

This compound acts by competitively inhibiting the binding of PGF2α to the FP receptor, thus preventing the initiation of this signaling cascade. This blockade results in the attenuation of PGF2α-induced physiological responses, such as smooth muscle contraction.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.

| Parameter | Species | Value | Description |

| Ki | Human | 35 nM | Inhibitor constant, a measure of binding affinity to the FP receptor. |

| Ki | Rat | 158 nM | Inhibitor constant, a measure of binding affinity to the FP receptor. |

| Ki | Mouse | 323 nM | Inhibitor constant, a measure of binding affinity to the FP receptor. |

| Functional Inhibition | Rat | ED50 ~60 mg/kg (i.v.) | Dose for maximum inhibition (27%) of PGF2α-induced uterine contractions. |

Signaling Pathway of FP Receptor and Inhibition by this compound

Caption: Signaling pathway of the FP receptor and its inhibition by this compound.

Experimental Protocols

1. Radioligand Binding Assay for FP Receptor

This protocol is a standard method to determine the binding affinity (Ki) of a test compound like this compound.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the FP receptor.

-

Materials:

-

Cell membranes prepared from cells overexpressing the human FP receptor.

-

[3H]-PGF2α (radioligand).

-

This compound (test compound).

-

Non-labeled PGF2α (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add the cell membranes, [3H]-PGF2α at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled PGF2α.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold and wash with ice-cold binding buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assay: PGF2α-Induced Calcium Mobilization

This protocol measures the ability of this compound to inhibit the functional response of FP receptor activation.

-

Objective: To determine the potency of this compound in inhibiting PGF2α-induced intracellular calcium release.

-

Materials:

-

HEK293 cells stably expressing the human FP receptor.

-

PGF2α (agonist).

-

This compound (antagonist).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

-

Procedure:

-

Plate the FP receptor-expressing cells in a 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Place the plate in the fluorometric reader and measure the baseline fluorescence.

-

Add a fixed concentration of PGF2α (typically the EC80) to all wells simultaneously.

-

Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

The peak fluorescence response is used to determine the level of inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

AS-604850: A Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibitor

To prevent confusion, this section provides a brief overview of AS-604850.

AS-604850 is a potent, selective, and ATP-competitive inhibitor of PI3Kγ. PI3Kγ is a lipid kinase that is activated downstream of GPCRs and plays a crucial role in inflammatory and immune responses.

Core Mechanism of Action

Upon activation by the βγ-subunits of heterotrimeric G-proteins, PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as protein kinase B (PKB, also known as Akt), to the cell membrane, leading to their activation. The Akt signaling pathway regulates various cellular processes, including cell survival, proliferation, and migration. AS-604850 competitively binds to the ATP-binding pocket of the p110γ catalytic subunit of PI3Kγ, thereby inhibiting its kinase activity and the subsequent downstream signaling.

Quantitative Data for AS-604850

| Parameter | Value | Description |

| IC50 (PI3Kγ) | 0.25 µM | Half-maximal inhibitory concentration against PI3Kγ. |

| Ki (PI3Kγ) | 0.18 µM | Inhibitor constant for PI3Kγ. |

| Selectivity | >30-fold vs PI3Kδ and PI3Kβ | Fold-selectivity over other Class I PI3K isoforms. |

| Selectivity | 18-fold vs PI3Kα | Fold-selectivity over PI3Kα. |

| Cellular IC50 | 10 µM | Inhibition of C5a-mediated PKB phosphorylation in RAW264 macrophages. |

Signaling Pathway of PI3Kγ and Inhibition by AS-604850

Caption: PI3Kγ signaling pathway and its inhibition by AS-604850.

Experimental Protocol: In Vitro PI3Kγ Kinase Assay

-

Objective: To measure the inhibitory activity of AS-604850 on PI3Kγ kinase activity.

-

Materials:

-

Recombinant human PI3Kγ enzyme.

-

AS-604850.

-

Kinase buffer (containing MgCl2, DTT, Na3VO4).

-

Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer).

-

[γ-33P]ATP.

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads.

-

-

Procedure:

-

Incubate PI3Kγ enzyme with varying concentrations of AS-604850 in the kinase buffer at room temperature for a short pre-incubation period.

-

Initiate the kinase reaction by adding the lipid vesicles and [γ-33P]ATP.

-

Allow the reaction to proceed for a defined time at room temperature.

-

Stop the reaction by adding the Neomycin-coated SPA beads. These beads bind to the phosphorylated lipid product (PIP).

-

When the radiolabeled product is in close proximity to the scintillant-impregnated bead, light is emitted.

-

Measure the emitted light using a scintillation counter.

-

The signal is proportional to the amount of phosphorylated product, and thus to the kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the AS-604850 concentration to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing a receptor antagonist like this compound, from initial screening to functional validation.

References

- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

AS604872: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Applications and Methodologies for the Selective FP Receptor Antagonist AS604872

Introduction

This compound is a potent and selective, orally active non-prostanoid antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. As a member of the thiazolidinone class of compounds, this compound has emerged as a valuable tool in pharmacological research, particularly in studies related to reproductive biology and inflammatory processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its use in research settings. This document is intended for researchers, scientists, and drug development professionals investigating the role of the PGF2α/FP receptor signaling pathway in various physiological and pathological conditions.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by its endogenous ligand, PGF2α, the FP receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and the activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.

This compound, as a selective antagonist, blocks the binding of PGF2α to the FP receptor, thereby inhibiting the entire downstream signaling cascade. This leads to the attenuation of PGF2α-induced physiological effects, such as uterine contractions and inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity (Ki) | 35 - 323 nM | Competitive radioligand binding assay against [3H]-PGF2α | [Not explicitly cited] |

| Selectivity | >100-fold selective for FP receptor over EP1, EP2, EP3, EP4, DP, and TP receptors | Radioligand binding assays | [Not explicitly cited] |

| Study | Model | Dose/Concentration | Effect | Reference |

| In Vivo | Pregnant rats (near term) | Not specified | Inhibition of spontaneous uterine contractions | [1] |

| In Vivo | Pregnant mice (RU-486 induced preterm labor) | 30 mg/kg and 100 mg/kg (oral) | Dose-dependent delay in parturition (16.5 and 33.5 hours, respectively) | [Not explicitly cited] |

| In Vivo | Pregnant mice (LPS-induced preterm labor) | Not specified | Delayed parturition | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: FP Receptor Signaling Pathway and Site of this compound Action.

Caption: General Experimental Workflow for Characterizing this compound.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the activity of this compound. These protocols are based on standard methodologies in the field and should be optimized for specific cell lines and experimental conditions.

In Vitro Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit PGF2α-induced increases in intracellular calcium.

Materials:

-

Cells expressing the FP receptor (e.g., primary human myometrial cells, or a cell line stably transfected with the FP receptor like HEK293-FP).

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

PGF2α.

-

This compound.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare a solution of PGF2α at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay:

-

Wash the cells twice with 100 µL of HBSS.

-

Add 50 µL of the this compound dilutions or vehicle to the appropriate wells and incubate for 15-30 minutes at 37°C.

-

Place the plate in the FLIPR instrument.

-

Measure baseline fluorescence for 10-20 seconds.

-

Add 50 µL of the PGF2α solution to all wells simultaneously using the instrument's integrated fluidics.

-

Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2 minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response induced by PGF2α in the absence of this compound (100% response) and the baseline fluorescence (0% response).

-

Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Phosphoinositide (PI) Turnover Assay

This assay quantifies the accumulation of inositol phosphates, a direct measure of PLC activation.

Materials:

-

Cells expressing the FP receptor.

-

Inositol-free DMEM.

-

[³H]-myo-inositol.

-

LiCl solution (e.g., 1 M).

-

PGF2α.

-

This compound.

-

Perchloric acid (PCA).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Plate cells in 24-well plates and grow to near confluency.

-

Replace the medium with inositol-free DMEM containing [³H]-myo-inositol (e.g., 1 µCi/mL) and incubate for 24-48 hours.

-

Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells in HBSS containing LiCl (final concentration 10 mM) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Treatment: Add this compound at various concentrations and incubate for 15 minutes. Then, add PGF2α (at a concentration that gives a robust response, e.g., 1 µM) and incubate for an additional 30-60 minutes.

-

Extraction: Terminate the reaction by aspirating the medium and adding ice-cold PCA (e.g., 0.5 M). Incubate on ice for 30 minutes.

-

Separation:

-

Neutralize the PCA extract with KOH.

-

Apply the supernatant to a Dowex AG1-X8 column.

-

Wash the column with water to remove free [³H]-inositol.

-

Elute the total inositol phosphates with formic acid (e.g., 1 M).

-

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the data and calculate the IC50 of this compound as described for the calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream target of the FP receptor signaling pathway.

Materials:

-

Cells expressing the FP receptor.

-

Serum-free medium.

-

PGF2α.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-16 hours.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with PGF2α (e.g., 100 nM) for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the this compound concentration to determine the inhibitory effect.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the PGF2α/FP receptor signaling pathway. Its selectivity and oral bioavailability make it particularly useful for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of this compound in their specific models of interest. As with any pharmacological agent, careful optimization of experimental conditions and appropriate controls are essential for obtaining robust and reproducible data. The continued use of this compound in research is expected to further elucidate the importance of FP receptor signaling in health and disease.

References

The Role of AS604872 in Prostaglandin Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS604872 is a potent and selective antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor), a G protein-coupled receptor (GPCR) that plays a pivotal role in a variety of physiological and pathological processes. Prostaglandin F2α (PGF2α), the endogenous ligand for the FP receptor, is implicated in inflammation, reproductive functions, and cardiovascular homeostasis. By competitively inhibiting the binding of PGF2α to the FP receptor, this compound effectively modulates the downstream signaling cascades, making it a valuable tool for studying prostaglandin signaling and a potential therapeutic agent for conditions such as preterm labor. This guide provides a comprehensive overview of the role of this compound in prostaglandin signaling, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

This compound: A Selective FP Receptor Antagonist

This compound is a non-prostanoid, orally active compound that demonstrates high selectivity for the FP receptor. Its antagonist activity has been characterized across different species, highlighting its potential for preclinical and clinical research.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound to the FP receptor has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values demonstrate its high affinity for the receptor.

| Species | Ki (nM) |

| Human | 35[1] |

| Rat | 158[1] |

| Mouse | 323[1] |

The Prostaglandin F2α Signaling Pathway and its Inhibition by this compound

The binding of PGF2α to the FP receptor initiates a cascade of intracellular events. The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC). These events lead to the phosphorylation of downstream target proteins, including mitogen-activated protein kinases (MAPK) such as extracellular signal-regulated kinase (ERK), ultimately culminating in a cellular response.

This compound, as a competitive antagonist, blocks the initial step of this cascade by preventing PGF2α from binding to the FP receptor. This inhibition prevents the Gq protein activation and the subsequent downstream signaling events, including PLC activation, calcium mobilization, and ERK phosphorylation.

Signaling Pathway Diagram

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's role in prostaglandin signaling. The following are representative protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor.

Materials:

-

Membrane preparations from cells expressing the human FP receptor.

-

[3H]-PGF2α (radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add increasing concentrations of unlabeled this compound.

-

Add a constant concentration of [3H]-PGF2α (typically at its Kd concentration).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of this compound that inhibits 50% of specific [3H]-PGF2α binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit PGF2α-induced increases in intracellular calcium.

Materials:

-

Cells expressing the human FP receptor (e.g., HEK293 cells).

-

PGF2α.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

-

Measure the baseline fluorescence.

-

Add PGF2α to stimulate the cells and immediately start recording the fluorescence intensity over time using a FLIPR or fluorescence microscope.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

The inhibitory effect of this compound is determined by comparing the PGF2α-induced calcium response in the presence and absence of the antagonist.

-

Generate a dose-response curve and calculate the IC50 value for this compound.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the inhibitory effect of this compound on PGF2α-induced ERK phosphorylation.

Materials:

-

Cells expressing the human FP receptor.

-

PGF2α.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Plate the cells and grow to near confluence.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle.

-

Stimulate the cells with PGF2α for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities and determine the inhibition of PGF2α-induced ERK phosphorylation by this compound.

-

Calculate the IC50 value from the dose-response curve.

Experimental Workflow Diagram

In Vivo Efficacy: Inhibition of Uterine Contractions and Preterm Labor

The in vitro antagonist activity of this compound translates to in vivo efficacy. In a key study by Cirillo et al. (2007), this compound was shown to inhibit spontaneous uterine contractions in pregnant rats near term. Furthermore, in a mouse model of preterm labor induced by the progesterone (B1679170) antagonist RU-486, oral administration of this compound dose-dependently delayed parturition. These findings underscore the potential of FP receptor antagonism as a therapeutic strategy for the management of preterm labor.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex role of the PGF2α/FP receptor signaling pathway in various physiological and disease states. Its high affinity and selectivity for the FP receptor, coupled with its oral bioavailability and in vivo efficacy, make it a subject of interest for both basic research and drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the prostaglandin F2α signaling pathway.

References

AS604872: A Technical Guide to its Application in Endocrinological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of AS604872, a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. Initially misidentified in some literature as a PI3Kγ inhibitor, this compound's primary and validated mechanism of action is the blockade of the FP receptor, a Gq protein-coupled receptor. This guide details the pharmacological properties of this compound, the signaling pathways of the FP receptor, and its potential research applications in endocrinology, with a particular focus on reproductive endocrinology. Comprehensive experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Introduction to this compound

This compound is a non-prostanoid, small molecule antagonist of the prostaglandin F2α (FP) receptor. Its selectivity for the FP receptor over other prostanoid receptors makes it a valuable tool for investigating the physiological and pathological roles of the PGF2α signaling pathway.

Chemical Properties:

| Property | Value |

| IUPAC Name | (5Z)-5-[(4'-chloro[1,1'-biphenyl]-4-yl)methylene]-2-thioxo-4-thiazolidinone |

| Molecular Formula | C16H10ClNOS2 |

| Molecular Weight | 331.8 g/mol |

| CAS Number | 300582-44-7 |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the prostaglandin F2α (FP) receptor, thereby preventing the binding of its endogenous ligand, PGF2α. The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

Upon activation by an agonist, the FP receptor initiates a downstream signaling cascade:

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq activates phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

This signaling pathway is integral to numerous physiological processes, particularly smooth muscle contraction and luteolysis.

Quantitative Data

The following tables summarize the reported binding affinities and functional potencies of this compound for the prostaglandin FP receptor.

Table 1: Binding Affinity of this compound

| Receptor | Species | Assay Type | Ki (nM) | Reference |

| FP | Human | Radioligand Binding | 35 - 323 |

Table 2: Selectivity Profile of this compound

| Receptor | Ki (nM) | Selectivity vs. FP (fold) | Reference |

| FP | 35 | - | |

| EP1 | >10,000 | >285 | |

| EP2 | 650 | ~18 | |

| EP3 | >10,000 | >285 | |

| EP4 | >10,000 | >285 | |

| DP | >10,000 | >285 | |

| IP | >10,000 | >285 | |

| TP | >10,000 | >285 |

Research Applications in Endocrinology

The primary application of this compound in endocrinology research lies in the study of reproductive processes where PGF2α is a key regulator.

-

Reproductive Endocrinology:

-

Luteolysis: PGF2α is the primary luteolytic hormone in many species, inducing the regression of the corpus luteum and a subsequent decline in progesterone (B1679170) production. This compound can be used to investigate the molecular mechanisms of luteolysis and to study conditions associated with altered corpus luteum function.

-

Uterine Function: PGF2α is a potent stimulator of myometrial contractions and is involved in menstruation, parturition, and postpartum uterine involution. This compound is a valuable tool for studying the role of the FP receptor in uterine contractility and for investigating potential therapeutic interventions for conditions like preterm labor and dysmenorrhea.

-

-

Adrenal and Hypothalamo-Hypophyseal-Adrenal (HHA) Axis:

-

Emerging evidence suggests a role for PGF2α in adrenal gland function and potential modulation of the HHA axis. This compound could be employed to elucidate the specific role of the FP receptor in these processes, including steroidogenesis and stress responses.

-

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the FP receptor.

Materials:

-

Cell membranes expressing the FP receptor

-

[3H]-PGF2α (Radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Plate Setup: To each well of a 96-well plate, add binding buffer.

-

Compound Addition: Add varying concentrations of this compound or vehicle control. For non-specific binding control wells, add a high concentration of unlabeled PGF2α.

-

Radioligand Addition: Add a fixed concentration of [3H]-PGF2α to all wells.

-

Membrane Addition: Add the FP receptor-expressing cell membranes to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit PGF2α-induced increases in intracellular calcium.

Materials:

-

Cells stably expressing the FP receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound

-

PGF2α

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed FP receptor-expressing cells into a 96-well plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or vehicle. Incubate for a specified period.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Stimulation: Add a fixed concentration of PGF2α to each well and immediately begin kinetic fluorescence measurements.

-

Data Analysis: Calculate the change in fluorescence in response to PGF2α stimulation in the presence and absence of this compound. Plot the inhibition curve and determine the IC50 value.

Ex Vivo Uterine Contraction Assay

This assay assesses the ability of this compound to inhibit PGF2α-induced contractions in isolated uterine tissue.

Materials:

-

Uterine tissue from a suitable animal model (e.g., rat, mouse)

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2

-

This compound

-

PGF2α

-

Organ bath system with force-displacement transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect the uterine horns. Place the tissue in cold physiological salt solution.

-

Mounting: Cut longitudinal strips of myometrium and mount them in the organ baths containing physiological salt solution maintained at 37°C and aerated.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until stable spontaneous contractions are observed.

-

Antagonist Incubation: Add various concentrations of this compound or vehicle to the organ baths and incubate for a defined period.

-

Agonist Stimulation: Add a cumulative concentration of PGF2α to the baths to induce contractions.

-

Data Recording: Record the isometric contractions using the force-displacement transducers and data acquisition system.

-

Data Analysis: Measure the amplitude and frequency of contractions in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

This compound is a selective and potent antagonist of the prostaglandin FP receptor. Its utility in endocrinology research is primarily centered on the investigation of reproductive physiology, including the mechanisms of luteolysis and uterine contractility. This technical guide provides the foundational knowledge and detailed protocols to enable researchers to effectively utilize this compound as a tool to explore the role of the PGF2α/FP receptor signaling pathway in health and disease.

Methodological & Application

Application Notes and Protocols for AS604872 in Uterine Smooth Muscle Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine smooth muscle (myometrial) contractility is a complex physiological process crucial for menstruation, pregnancy, and parturition. Dysregulation of this process can lead to debilitating conditions such as dysmenorrhea (painful menstruation) and preterm labor. One of the key endogenous regulators of myometrial contraction is prostaglandin (B15479496) F2α (PGF2α), which exerts its effects through the G-protein coupled prostaglandin F receptor (FP receptor). Activation of the FP receptor initiates a signaling cascade that culminates in an increase in intracellular calcium concentration and subsequent smooth muscle contraction.

AS604872 is a potent and selective, non-prostanoid antagonist of the FP receptor. Its ability to inhibit the contractile effects of PGF2α makes it a valuable tool for studying the physiological roles of the PGF2α-FP receptor axis in uterine smooth muscle and a potential therapeutic agent for conditions characterized by excessive uterine contractility. These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory effect of this compound on PGF2α-induced contractions in primary human uterine smooth muscle cells.

Signaling Pathway of PGF2α-Induced Uterine Smooth Muscle Contraction

The binding of PGF2α to its FP receptor on the surface of uterine smooth muscle cells triggers a well-defined signaling cascade. The FP receptor is coupled to the Gαq subunit of a heterotrimeric G protein. Upon ligand binding, Gαq is activated and, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, a specialized endoplasmic reticulum in muscle cells that stores calcium ions. This binding event opens calcium channels, leading to a rapid influx of calcium from the sarcoplasmic reticulum into the cytoplasm. The elevated intracellular calcium concentration is the primary trigger for the contraction of smooth muscle cells.

Caption: PGF2α-FP Receptor Signaling Pathway in Uterine Smooth Muscle Cells.

Quantitative Data

The inhibitory potency of this compound on the FP receptor has been determined in various species. The following table summarizes the reported inhibitory constant (Ki) values.

| Species | Ki (nM) |

| Human | 35[1][2] |

| Rat | 158[1][2] |

| Mouse | 323[1] |

Experimental Protocols

Cell-Based Uterine Smooth Muscle Contraction Assay

This protocol describes a method to assess the inhibitory effect of this compound on PGF2α-induced contraction of primary human uterine smooth muscle cells (hUtSMCs) using a collagen gel contraction assay.

Materials:

-

Primary Human Uterine Smooth Muscle Cells (hUtSMCs)

-

Smooth Muscle Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Rat tail collagen, Type I

-

5x Dulbecco's Modified Eagle's Medium (DMEM)

-

Neutralization solution (e.g., 1N NaOH)

-

24-well tissue culture plates

-

PGF2α

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

-

Cell Culture:

-

Culture hUtSMCs in Smooth Muscle Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells when they reach 80-90% confluency. For the assay, use cells between passages 3 and 6.

-

-

Preparation of Collagen Gels:

-

On the day of the experiment, harvest hUtSMCs using Trypsin-EDTA and resuspend the cells in serum-free medium at a concentration of 2 x 10^6 cells/mL.

-

Prepare the collagen gel solution on ice by mixing 8 parts of cold collagen solution with 1 part of 5x DMEM and 1 part of neutralization solution. Mix gently to avoid bubbles.

-

Combine the cell suspension with the collagen gel solution at a ratio of 1:4 (e.g., 100 µL of cell suspension and 400 µL of collagen gel solution per well).

-

Immediately dispense 500 µL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.

-

Incubate the plate at 37°C for 1 hour to allow for collagen polymerization.

-

-

Treatment:

-

After polymerization, add 500 µL of serum-free medium to each well.

-

Prepare a stock solution of this compound in DMSO and dilute it in serum-free medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

-

Pre-incubate the collagen gels with different concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Prepare a stock solution of PGF2α in serum-free medium.

-

To induce contraction, add PGF2α to the wells at a final concentration known to induce submaximal contraction (e.g., 1 µM). Include control wells with vehicle only.

-

-

Measurement of Contraction:

-

Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.

-

Capture images of the gels at regular time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours) using a digital camera or a gel documentation system.

-

The area of the collagen gel in each image can be quantified using image analysis software (e.g., ImageJ).

-

The degree of contraction is calculated as the percentage decrease in the gel area compared to the initial area at time 0.

-

-

Data Analysis:

-

Plot the percentage of contraction against time for each treatment group.

-

To determine the IC50 value of this compound, plot the percentage of inhibition of PGF2α-induced contraction at a specific time point (e.g., 4 hours) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Experimental Workflow

The following diagram illustrates the key steps in the cell-based uterine smooth muscle contraction assay.

Caption: Experimental Workflow for the Uterine Smooth Muscle Contraction Assay.

Conclusion

The provided application notes and protocols offer a comprehensive guide for utilizing this compound in cell-based assays to study uterine smooth muscle contractility. By antagonizing the FP receptor, this compound serves as a critical tool for elucidating the role of the PGF2α signaling pathway in myometrial physiology and pathophysiology. The detailed experimental protocol and workflow provide a robust framework for researchers to investigate the potential of FP receptor antagonists as therapeutic agents for disorders related to uterine hypercontractility.

References

Application Note: Preparation of AS604872 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

AS604872 is a potent and selective antagonist for the prostaglandin (B15479496) F2α receptor (FP receptor)[1][2]. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in downstream biological assays. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for in vitro studies[3]. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution in DMSO.

Physicochemical Properties

A summary of the key properties of this compound is presented below. This information is essential for accurate calculations and proper handling.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₅N₃O₃S₂ | [1] |

| Molecular Weight | 515.65 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action: FP Receptor Antagonism

This compound exerts its biological effect by selectively binding to and blocking the prostaglandin F2α receptor (FP). This prevents the natural ligand, prostaglandin F2α (PGF₂α), from activating the receptor and initiating downstream signaling cascades.

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound powder

-

Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Sterile, low-retention pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions

-

This compound is for research use only. Handle with care and avoid direct contact, inhalation, or ingestion.

-

DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Always wear appropriate PPE.

-

Perform all weighing and solvent handling steps in a well-ventilated area or a chemical fume hood.

Preparation of 10 mM Stock Solution

1. Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

For 1 mL of a 10 mM stock solution of this compound (MW = 515.65 g/mol ): Mass (mg) = 10 mM × 1 mL × 515.65 g/mol / 1000 = 5.16 mg

2. Step-by-Step Procedure:

-

Before opening, gently tap the vial of this compound powder to ensure all contents are at the bottom.

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh 5.16 mg of the this compound powder into the tared tube.

-

Add 1 mL of high-purity DMSO to the tube containing the powder.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication may be applied, but always check for compound stability under these conditions.

Storage and Handling

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, tightly sealed tubes.

-

Storage Temperature: Store the DMSO stock solution aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage. Protect from light.

-

Usage: When preparing working solutions for cell-based assays, dilute the stock solution in the appropriate aqueous buffer or culture medium. It is critical to maintain a final DMSO concentration below 0.1% (v/v) in the final assay to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Summary of Protocol Parameters

| Parameter | Recommendation | Notes |

| Stock Solution Concentration | 10 mM (typical) | Can be adjusted based on experimental needs (e.g., 5 mM, 20 mM). |

| Primary Solvent | High-purity DMSO | Ensure DMSO is anhydrous as moisture can degrade compounds. |

| Final DMSO in Assay | < 0.1% (v/v) | Higher concentrations can be toxic to cells; always run a vehicle control. |

| Short-Term Storage | -20°C | Up to 6 months in single-use aliquots. |

| Long-Term Storage | -80°C | Use tightly sealed vials to prevent DMSO from absorbing water. |

| Stability | Avoid repeated freeze-thaw cycles. | Aliquoting is essential for maintaining compound integrity. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow for preparing the this compound stock solution.

References

Application Note: AS604872 Competitive Binding Assay for the Prostaglandin FP Receptor

For Research Use Only.

Introduction

The Prostaglandin (B15479496) F2α receptor (FP receptor) is a G protein-coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, Prostaglandin F2α (PGF2α).[1] Activation of the FP receptor is involved in a variety of physiological processes, including uterine contraction, intraocular pressure regulation, and luteolysis.[1][2] Consequently, the FP receptor is a significant target for drug discovery in therapeutic areas such as glaucoma, preterm labor, and endometriosis.[1] AS604872 is a potent and selective antagonist of the FP receptor, making it a valuable tool for studying the physiological roles of this receptor and for the development of novel therapeutics.[3]

This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human FP receptor. This assay is a fundamental pharmacological technique used to characterize the interaction between a ligand and its receptor. The principle of the assay involves the competition between a radiolabeled ligand and an unlabeled competitor (this compound) for binding to the FP receptor. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki), a measure of the competitor's binding affinity.

Materials and Reagents

-

Membrane Preparation: Membranes from cells expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-PGF2α

-

Competitor: this compound

-

Non-specific Binding Control: Unlabeled PGF2α

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Liquid scintillation counter

Data Presentation

The binding affinity of this compound for the FP receptor is summarized in the table below. The inhibition constant (Ki) is a measure of the binding affinity of an antagonist. A lower Ki value indicates a higher binding affinity.

| Compound | Species | Receptor | Ki (nM) |

| This compound | Human | FP | 35 |

| This compound | Rat | FP | 158 |

| This compound | Mouse | FP | 323 |

Table 1: Binding affinities of this compound for the FP receptor across different species.

Experimental Protocols

Membrane Preparation

-

Culture cells expressing the human FP receptor to a sufficient density.

-

Harvest the cells and centrifuge at a low speed to pellet.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

Store the membrane preparation at -80°C until use.

Competitive Radioligand Binding Assay

-

Prepare serial dilutions of the competitor, this compound, in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGF2α solution, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), 50 µL of [3H]-PGF2α solution, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]-PGF2α solution, and 100 µL of membrane suspension.

-

The final concentration of the radioligand should be at or below its Kd value for the FP receptor.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

FP Receptor Signaling Pathway

Caption: FP Receptor Signaling Cascade.

Competitive Binding Assay Workflow

Caption: Competitive Binding Assay Workflow.

Logical Relationship of Binding Components

Caption: Ligand-Receptor Interaction.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Effects of AS604872 on Primary Human Uterine Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AS604872, a selective antagonist of the Prostaglandin F2α (PGF2α) receptor (FP receptor), in primary human uterine smooth muscle cells (hUtSMCs). This document outlines the theoretical framework, detailed experimental protocols, and expected outcomes for investigating the influence of this compound on key cellular processes relevant to uterine physiology and pathologies such as preterm labor.

Introduction

Uterine smooth muscle contractility is a complex process pivotal to reproductive health, with dysregulation leading to conditions like preterm labor. Prostaglandin F2α is a potent uterotonic agent that mediates its effects through the FP receptor, a G-protein coupled receptor. This compound is a novel and potent selective antagonist of the FP receptor[1]. Understanding the impact of FP receptor antagonism by this compound on primary hUtSMCs can provide valuable insights into its therapeutic potential for managing uterine hypercontractility. These notes detail the necessary protocols to assess the effects of this compound on hUtSMC viability, signaling, and migration.

Mechanism of Action

This compound acts as a selective antagonist at the Prostaglandin F2α receptor (FP receptor)[1]. In uterine smooth muscle cells, PGF2α binding to the FP receptor typically initiates a signaling cascade that leads to increased intracellular calcium and subsequent cell contraction. By blocking this interaction, this compound is expected to inhibit PGF2α-induced signaling pathways, leading to a reduction in downstream cellular responses such as proliferation, migration, and contraction.

Figure 1: Proposed signaling pathway of this compound in hUtSMCs.

Data Presentation

Table 1: Effect of this compound on hUtSMC Viability (Hypothetical Data)

| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| Vehicle Control (0.1% DMSO) | 0 | 100 ± 4.5 |

| This compound | 1 | 98.2 ± 5.1 |

| This compound | 10 | 95.7 ± 4.8 |

| This compound | 50 | 92.3 ± 6.2 |

Table 2: Inhibition of PGF2α-induced Akt Phosphorylation by this compound (Hypothetical Data)

| Treatment Group | p-Akt/Total Akt Ratio (Normalized to Control) (Mean ± SD) |

| Vehicle Control | 1.00 ± 0.12 |

| PGF2α (1 µM) | 3.50 ± 0.45 |

| PGF2α (1 µM) + this compound (10 µM) | 1.25 ± 0.20 |

| This compound (10 µM) | 0.95 ± 0.15 |

Table 3: Effect of this compound on PGF2α-induced hUtSMC Migration (Hypothetical Data)

| Treatment Group | Migrated Cells per Field (Mean ± SD) |

| Vehicle Control | 25 ± 5 |

| PGF2α (1 µM) | 150 ± 15 |

| PGF2α (1 µM) + this compound (10 µM) | 40 ± 8 |

| This compound (10 µM) | 22 ± 4 |

Experimental Protocols

Primary human uterine smooth muscle cells can be sourced from commercial vendors such as ATCC, PromoCell, and Sigma-Aldrich[2][3]. These cells are isolated from the myometrium of the uterine wall.

Figure 2: General experimental workflow for studying this compound effects.

Culture of Primary Human Uterine Smooth Muscle Cells

Materials:

-

Primary Human Uterine Smooth Muscle Cells (e.g., ATCC® PCS-460-011™)

-

Vascular Cell Basal Medium (e.g., ATCC® PCS-100-030™)

-

Smooth Muscle Cell Growth Kit (e.g., ATCC® PCS-100-042™)

-

Trypsin-EDTA for Primary Cells (e.g., ATCC® PCS-999-003™)

-

Trypsin Neutralizing Solution (e.g., ATCC® PCS-999-004™)

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Tissue culture flasks and plates

Protocol:

-

Thawing Cryopreserved Cells:

-

Pre-warm complete growth medium (Basal Medium supplemented with Growth Kit components) to 37°C.

-

Rapidly thaw the vial of frozen cells in a 37°C water bath until a small ice crystal remains.

-

Aseptically transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

-

Cell Seeding and Maintenance:

-

Seed the cells at a density of 2,500-5,000 cells/cm² in tissue culture flasks.

-

Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Change the medium every 2-3 days. The first medium change should be after 16-24 hours post-thawing.

-

-

Subculturing:

-

When cells reach approximately 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS.

-

Add Trypsin-EDTA solution and incubate at room temperature until cells detach (typically 2-8 minutes).

-

Neutralize the trypsin with Trypsin Neutralizing Solution or complete growth medium.

-

Collect the cell suspension and centrifuge at 150 x g for 5 minutes.

-

Resuspend the cell pellet and seed into new flasks at the recommended density.

-

Cell Viability Assay (MTT Assay)

Materials:

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)

-

DMSO (Dimethyl sulfoxide)

-

This compound stock solution (in DMSO)

Protocol:

-

Seed hUtSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (0.1% DMSO) for the desired duration (e.g., 24, 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis

Materials:

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed hUtSMCs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours if investigating growth factor-induced signaling.

-

Pre-treat cells with this compound for 1-2 hours, followed by stimulation with PGF2α (e.g., 1 µM) for a short duration (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Migration Assay (Transwell Assay)

Materials:

-

24-well plates with cell culture inserts (e.g., 8 µm pore size)

-

Serum-free cell culture medium

-

Complete growth medium (as a chemoattractant)

-

PGF2α

-

This compound

-

Crystal violet staining solution

-

Cotton swabs

Protocol:

-

Seed hUtSMCs (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell inserts in serum-free medium.

-

Add medium to the lower chamber containing the chemoattractant (e.g., 10% FBS or 1 µM PGF2α).

-

Add this compound to both the upper and lower chambers in the treated groups.

-

Incubate for an appropriate time (e.g., 12-24 hours) to allow for cell migration.

-

Remove the inserts and gently wipe the upper surface with a cotton swab to remove non-migrated cells.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Figure 3: Logical relationship of the experimental design.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the effects of the FP receptor antagonist this compound on primary human uterine smooth muscle cells. By systematically evaluating its impact on cell viability, intracellular signaling, and migration, researchers can elucidate the therapeutic potential of this compound for disorders characterized by excessive uterine contractility. The provided hypothetical data and diagrams serve as a guide for experimental design and data interpretation in this important area of reproductive health research.

References

Application Notes and Protocols: AS604872 in vitro Contractility Assay with Myometrial Strips

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine myometrial contractility is a complex physiological process crucial for parturition. Dysregulation of this process can lead to complications such as preterm labor or postpartum hemorrhage. The Phosphoinositide 3-kinase (PI3K) signaling pathway has been identified as a significant regulator of cellular processes, including cell growth and proliferation. Emerging evidence suggests its involvement in the modulation of smooth muscle contraction. The PI3K/Akt/mTOR pathway, for instance, is implicated in inflammation-induced myometrial contractions[1]. Specifically, Class II PI3Ks have been shown to be required for Rho-dependent uterine smooth muscle contraction[2][3].

AS604872 is a potent and selective inhibitor of PI3Kγ. This application note provides a detailed protocol for utilizing this compound in an in vitro contractility assay with myometrial strips to investigate its potential as a modulator of uterine smooth muscle contraction. The described methodology allows for the quantitative assessment of the effects of this compound on both spontaneous and agonist-induced myometrial contractions, making it a valuable tool for preclinical drug discovery and research in reproductive biology.

Signaling Pathway of Myometrial Contraction and Potential Inhibition by this compound

Uterotonic agonists such as oxytocin (B344502) bind to G-protein coupled receptors (GPCRs) on the surface of myometrial cells, activating the Phospholipase C (PLC) signaling pathway[4]. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and the subsequent influx of extracellular Ca2+ through voltage-operated calcium channels contributes to a rise in cytosolic Ca2+[4]. This increase in intracellular calcium is a primary trigger for contraction.

The PI3K pathway can be activated by various upstream signals and has been shown to play a role in myometrial contractility. It is hypothesized that this compound, by inhibiting PI3Kγ, may interfere with downstream signaling cascades that contribute to the contractile machinery, potentially leading to myometrial relaxation.

Experimental Protocols

Materials and Reagents

-

Myometrial tissue (from human biopsies or animal models)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

-

This compound

-

Oxytocin (or other contractile agonist)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Organ bath system with force transducers

-

Data acquisition system

Experimental Workflow

The following diagram outlines the major steps in the in vitro contractility assay.

References

- 1. Inflammation-induced PFKFB3-mediated glycolysis promoting myometrium contraction through the PI3K-Akt-mTOR pathway in preterm birth mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Class II PI3Ks α and β Are Required for Rho-Dependent Uterine Smooth Muscle Contraction and Parturition in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Intracellular signaling and phasic myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

Addendum: AS604872 is not a direct inhibitor of phosphoinositide synthesis.

References

- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Tocolytic Effects of AS604872

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS604872 is a selective antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor), a key mediator of uterine contractions. Prostaglandin F2α (PGF2α) plays a crucial role in the initiation and progression of labor.[1] By blocking the FP receptor, this compound presents a promising therapeutic strategy for the management of preterm labor, a major cause of perinatal morbidity and mortality. These application notes provide detailed protocols for assessing the tocolytic (uterine-relaxing) effects of this compound in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its tocolytic effect by competitively inhibiting the binding of PGF2α to its receptor on myometrial smooth muscle cells. This antagonism disrupts the downstream signaling cascade that leads to uterine contractions. The binding of PGF2α to the FP receptor, a G-protein coupled receptor, typically activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a primary trigger for myometrial contraction. By blocking this initial step, this compound effectively reduces the frequency and force of uterine contractions.

Data Presentation

Table 1: In Vivo Tocolytic Efficacy of this compound on Spontaneous Uterine Contractions in Pregnant Rats

| Administration Route | Dose (mg/kg) | Inhibition of Uterine Contractions (%) |

| Intravenous | 1 | ~40 |

| 3 | ~70 | |

| 10 | ~90 | |

| Oral | 10 | ~35 |

| 30 | ~60 | |

| 100 | ~85 |

Data estimated from Chollet et al., 2007.[1]

Table 2: In Vivo Tocolytic Efficacy of this compound in a Mouse Model of RU486-Induced Preterm Labor

| Treatment Group | Dose (mg/kg, oral) | Mean Delay in Delivery Time (hours) |

| Vehicle | - | 0 |

| This compound | 30 | 16 |

| 100 | 33 | |

| Ritodrine (β-agonist) | 10 | ~10 |

Data from Chollet et al., 2007.[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Tocolytic Effects on Isolated Rat Uterine Strips

This protocol outlines a general method for assessing the direct effects of this compound on uterine muscle contractility.

Materials:

-

Late-term pregnant Sprague-Dawley rats (gestational days 19-21)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Oxytocin (B344502) or PGF2α (as contractile agonists)

-

Organ bath system with isometric force transducers

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize a late-term pregnant rat via an approved method.

-

Immediately excise the uterine horns and place them in chilled Krebs-Henseleit solution.

-

Dissect longitudinal myometrial strips (approximately 10 mm in length and 2 mm in width).

-

-

Organ Bath Setup:

-

Mount the uterine strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply an initial resting tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

-

Induction of Contractions:

-